molecular formula C16H22O4 B588412 2-(((2-Ethylhexyl)oxy)carbonyl)benzoic acid CAS No. 1276197-22-8

2-(((2-Ethylhexyl)oxy)carbonyl)benzoic acid

Cat. No.: B588412
CAS No.: 1276197-22-8
M. Wt: 282.37 g/mol
InChI Key: DJDSLBVSSOQSLW-NECLWFIRSA-N
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Description

2-(((2-Ethylhexyl)oxy)carbonyl)benzoic acid is an organic compound with the molecular formula C16H22O4. It is a derivative of benzoic acid, where the carboxyl group is esterified with 2-ethylhexanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

2-(((2-Ethylhexyl)oxy)carbonyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The compound has been found to cause a high percent mortality rate in a dose-dependent manner against Aedes aegypti, Culex quinquefasciatus, and Anopheles stephensi . It significantly increased the superoxide dismutase, catalase, α, β esterase and Glutathione-S-transferase level after 24 hours of the treatment period . The compound also causes DNA damage in all tested insects .

Future Directions

The study concludes that the critical success factors of new insecticidal agent development are based on the eco-compatibility and alternative tools for the pesticide producing industry . This suggests that “2-(((2-Ethylhexyl)oxy)carbonyl)benzoic acid” and similar compounds could play a significant role in future pest control strategies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2-Ethylhexyl)oxy)carbonyl)benzoic acid typically involves the esterification of benzoic acid with 2-ethylhexanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the reactants under reflux to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions ensures efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(((2-Ethylhexyl)oxy)carbonyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

2-(((2-Ethylhexyl)oxy)carbonyl)benzoic acid is structurally similar to other phthalate esters, such as:

  • Dioctyl phthalate
  • Diisononyl phthalate
  • Diisodecyl phthalate

These compounds share similar chemical properties and applications, particularly in the production of plasticizers and other industrial chemicals. this compound is unique in its specific ester structure and the resulting physical and chemical properties .

Properties

CAS No.

1276197-22-8

Molecular Formula

C16H22O4

Molecular Weight

282.37 g/mol

IUPAC Name

2,3,4,5-tetradeuterio-6-(2-ethylhexoxycarbonyl)benzoic acid

InChI

InChI=1S/C16H22O4/c1-3-5-8-12(4-2)11-20-16(19)14-10-7-6-9-13(14)15(17)18/h6-7,9-10,12H,3-5,8,11H2,1-2H3,(H,17,18)/i6D,7D,9D,10D

InChI Key

DJDSLBVSSOQSLW-NECLWFIRSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCC(CC)CCCC)[2H])[2H]

SMILES

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)O

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)O

boiling_point

greater than 572 °F at 760 mmHg (NTP, 1992)

density

1.0688 at 73 °F (NTP, 1992) - Denser than water;  will sink

flash_point

greater than 200 °F (NTP, 1992)

physical_description

Mono(2-ethylhexyl)phthalate is a clear colorless to cloudy white viscous liquid. (NTP, 1992)
Solid

Related CAS

25425-73-4 (hydrochloride salt)

solubility

less than 1 mg/mL at 70 °F (NTP, 1992)

Synonyms

Mono(2-ethylhexyl) Phthalate-d4;  2-Ethylhexyl Hydrogen Phthalate-d4;  Phthalic Acid-d4 Mono(2-ethylhexyl) Ester;  1,2-(Benzene-d4)dicarboxylic Acid Mono(2-ethylhexyl) Ester;  MEHP-d4; 

Origin of Product

United States

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